![molecular formula C11H10BrN5O2 B564621 Hymenialdisine-d4 CAS No. 1185240-30-5](/img/structure/B564621.png)
Hymenialdisine-d4
Overview
Description
Hymenialdisine-d4 is a deuterated analogue of hymenialdisine, a natural product isolated from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa . This compound is known for its potent inhibitory effects on various protein kinases, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine-d4 involves the incorporation of deuterium atoms into the hymenialdisine molecule. This can be achieved through deuterium exchange reactions or by using deuterated starting materials. The process typically involves multiple steps, including the formation of the pyrrole-azepin-8-one ring system and the glycocyamidine ring .
Industrial Production Methods: The process would involve large-scale synthesis and purification techniques to ensure the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Hymenialdisine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory effects on protein kinases.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include various hymenialdisine analogues, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Hymenialdisine-d4 has the molecular formula and a molecular weight of 324.13 g/mol. Its structure allows it to interact with various protein kinases, inhibiting their activity by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a valuable compound for therapeutic applications.
Chemistry
- Mechanistic Studies : this compound is used to study the mechanisms of protein kinase inhibition and to develop new kinase inhibitors. It serves as a model compound for exploring structural modifications that enhance biological activity.
- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, leading to derivatives with potentially distinct biological activities.
Biology
- Cell Signaling Studies : Researchers employ this compound in cellular studies to investigate the effects of kinase inhibition on cell signaling pathways. This includes studying its impact on apoptosis and membrane transport.
- Inflammatory Response : The compound has been shown to inhibit pro-inflammatory cytokines through the NF-κB signaling pathway, indicating its potential in treating inflammatory diseases like rheumatoid arthritis.
Medicine
- Cancer Treatment : this compound exhibits anti-cancer properties by inhibiting cyclin-dependent kinases and glycogen synthase kinase 3. It has been explored for its therapeutic potential in various cancers, including melanoma.
- Bone Disorders : Studies have demonstrated that this compound can inhibit osteoclastogenesis while promoting osteoblast differentiation, suggesting its application in treating osteoporosis and other osteolytic diseases.
Industry
- Drug Development : The compound is being investigated for its potential in developing new drugs targeting protein kinases, which are implicated in numerous diseases.
- Therapeutic Agents : this compound is explored as a lead compound for synthesizing novel therapeutic agents aimed at various health conditions.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Mechanistic studies of protein kinases | Useful in developing new inhibitors |
Biology | Cell signaling research | Inhibits inflammatory cytokines |
Medicine | Cancer treatment | Effective against multiple cancer types |
Bone health | Inhibits osteoclasts; promotes osteoblasts | |
Industry | Drug development | Potential lead for new kinase inhibitors |
Case Study 1: Anti-Cancer Properties
A study published in Bone Research highlighted hymenialdisine's ability to inhibit osteoclast formation while promoting osteoblast differentiation. The results indicated that this compound could prevent bone loss in a mouse model of osteoporosis by activating the glycogen synthase kinase 3β/β-catenin signaling pathway .
Case Study 2: Inhibition of Inflammatory Cytokines
Research demonstrated that this compound effectively inhibited pro-inflammatory cytokines such as IL-1 and IL-6 through modulation of the NF-κB pathway. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis .
Mechanism of Action
Hymenialdisine-d4 exerts its effects by inhibiting various protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3. The compound binds to the active sites of these kinases, preventing their phosphorylation activity and thereby disrupting key signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and the modulation of inflammatory responses .
Comparison with Similar Compounds
Debromohymenialdisine: A closely related compound with similar kinase inhibitory properties.
Hymenialdisine: The non-deuterated form of hymenialdisine-d4, also known for its kinase inhibition.
Other Marine-Derived Alkaloids: Compounds such as ageladine A and oroidin, which also exhibit kinase inhibitory activities.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and bioavailability of the compound. This makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of kinase inhibitors .
Biological Activity
Hymenialdisine-d4 is a deuterated analog of hymenialdisine, a marine natural product derived from sponges known for its diverse biological activities, particularly as a protein kinase inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is structurally similar to its parent compound, hymenialdisine, which has garnered attention for its ability to inhibit various protein kinases involved in critical cellular processes. The unique properties of this compound may enhance its efficacy and specificity in therapeutic applications.
Protein Kinase Inhibition
Hymenialdisine and its derivatives, including this compound, exhibit nanomolar activity against several cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 beta (GSK-3β), and casein kinase 1 (CK1) . These kinases play crucial roles in regulating cell proliferation, apoptosis, and gene expression. The inhibition of these kinases can lead to significant therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Anti-Inflammatory Properties
Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1, IL-2, and IL-6 through the NF-κB signaling pathway . This mechanism suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and osteoarthritis.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Osteoporosis Treatment
A study conducted on ovariectomized C57BL/6j mice demonstrated that hymenialdisine effectively prevented bone loss by inhibiting osteoclast activity while promoting osteoblast differentiation. The results indicated a significant increase in bone volume and trabecular thickness in treated mice compared to controls . This suggests that this compound could be a promising candidate for osteoporosis therapy.
Case Study 2: Cancer Cell Line Studies
In vitro studies have shown that this compound induces cell cycle arrest in various cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation has been linked to reduced tumor growth rates in preclinical models . These findings highlight the potential of this compound as an anticancer agent.
Properties
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-5,5,6,6-tetradeuterio-1,7-dihydropyrrolo[2,3-c]azepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAETXFFCOZOY-OFLKUSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(/C(=C/2\C(=O)NC(=N2)N)/C3=C(C(=O)NC1([2H])[2H])NC(=C3)Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675968 | |
Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185240-30-5 | |
Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.